molecular formula C17H13FN2O5 B3253868 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline CAS No. 228559-87-3

4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline

Cat. No.: B3253868
CAS No.: 228559-87-3
M. Wt: 344.29 g/mol
InChI Key: PARAYNGFAURGJR-UHFFFAOYSA-N
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Description

The compound “4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline” is a derivative of 3-Fluoro-4-nitrophenol . 3-Fluoro-4-nitrophenol is a chemical compound with the molecular formula C6H4FNO3 . It is used in laboratory chemicals .

Scientific Research Applications

Genotoxicity and Mutagenicity Studies

4-Nitroquinoline 1-oxide (4NQO), a related compound to 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline, has been extensively used as a positive control in genotoxicity assays due to its known mutagenic and carcinogenic properties. Research by Brüsehafer et al. (2015) reveals that 4NQO's clastogenicity is cell-type dependent and linked to cytotoxicity, length of exposure, and p53 proficiency. This highlights its role in understanding chromosomal damage and gene mutation induction, critical in cancer research and environmental toxicology (Brüsehafer et al., 2015).

Antioxidant and Prooxidant Effects

Liu et al. (2002) studied the antioxidative or prooxidative effects of 4-hydroxyquinoline derivatives, which are structurally similar to this compound. Their research indicates that these derivatives can act as antioxidants in certain conditions, suggesting potential for developing antioxidant drugs. The study also underlines the importance of molecular structure and distribution status in determining the antioxidant/prooxidant effect (Liu et al., 2002).

Cancer Therapeutics

The research by Liu et al. (2014) on the synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives, including those with fluoro groups, demonstrates their effectiveness as c-Met kinase inhibitors. This is particularly significant in the context of cancer treatment, as these compounds displayed potent cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Liu et al., 2014).

Fluorescence Applications

Motyka et al. (2011) explored the fluorescence properties of certain 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, which are related to this compound. Their findings suggest potential applications of these compounds as molecular fluorescent probes, valuable in various biochemical and medical diagnostic applications (Motyka et al., 2011).

Synthetic Routes and Drug Development

The synthesis of cabozantinib, involving intermediates related to this compound, as discussed by Fang et al. (2019), is a pivotal aspect of pharmaceutical chemistry. This research contributes to the development of effective methodologies for synthesizing complex therapeutic agents (Fang et al., 2019).

Properties

IUPAC Name

4-(3-fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O5/c1-23-16-8-11-13(9-17(16)24-2)19-6-5-15(11)25-10-3-4-14(20(21)22)12(18)7-10/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARAYNGFAURGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401227667
Record name 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228559-87-3
Record name 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228559-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Fluoro-4-nitrophenoxy)-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401227667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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